molecular formula C13H18ClNO2 B1278351 Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate CAS No. 167886-56-8

Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate

Cat. No.: B1278351
CAS No.: 167886-56-8
M. Wt: 255.74 g/mol
InChI Key: DRJONERMNYANKB-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate is a chemical compound with the molecular formula C13H19ClN2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a tert-butyl group, a chlorophenyl group, and a carbamate functional group.

Biochemical Analysis

Biochemical Properties

Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme, altering its activity. For example, this compound may inhibit enzymes that are crucial for cellular metabolism, leading to changes in metabolic flux and metabolite levels .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it may alter the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites. Additionally, this compound can impact cell signaling pathways by binding to receptors or other signaling molecules, thereby modulating their activity .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to enzymes, inhibiting or activating them, which in turn affects various biochemical pathways . For example, it may bind to the active site of an enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound can degrade over time, leading to a decrease in its activity. Additionally, long-term exposure to this compound can result in changes in cellular function, such as alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can cause significant changes in metabolic pathways and gene expression . Additionally, high doses of this compound may result in toxic or adverse effects, such as cell death or tissue damage .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that are crucial for cellular metabolism . This compound can affect metabolic flux by inhibiting or activating enzymes involved in key biochemical reactions. For example, it may inhibit enzymes that are responsible for the breakdown of certain metabolites, leading to an accumulation of these metabolites in the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important factors that influence its activity and function . This compound can be transported across cell membranes by specific transporters or binding proteins, which can affect its localization and accumulation within the cell . Additionally, the distribution of this compound within tissues can vary, depending on factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function within the cell . This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and metabolism . Additionally, its localization to other organelles, such as the nucleus or endoplasmic reticulum, can affect its interactions with biomolecules and its overall activity within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(4-chlorophenyl)ethylamine. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly used techniques include distillation, crystallization, and chromatography to purify the final compound.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group into an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of chlorophenyl oxides.

    Reduction: Formation of tert-butyl N-[2-(4-chlorophenyl)ethyl]amine.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate: Characterized by the presence of a tert-butyl group and a chlorophenyl group.

    Tert-butyl N-[2-(4-chlorophenyl)ethyl]amine: Similar structure but lacks the carbamate group.

    Tert-butyl N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)carbamate: Contains a sulfonyl group in addition to the carbamate group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the tert-butyl and carbamate groups enhances its stability and reactivity, making it a valuable compound in various applications.

Properties

IUPAC Name

tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2/c1-13(2,3)17-12(16)15-9-8-10-4-6-11(14)7-5-10/h4-7H,8-9H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJONERMNYANKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00441818
Record name Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167886-56-8
Record name Tert-butyl N-[2-(4-chlorophenyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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